Bauerine A

Antiviral Herpes simplex virus type 2 β-Carboline alkaloids

Bauerine A (7-chloro-9-methyl-9H-pyrido[3,4-b]indole) is a chlorine-containing β-carboline alkaloid originally isolated from the terrestrial cyanobacterium Dichothrix baueriana GO-25-2. It belongs to the bauerine family alongside bauerine B (7,8-dichloro-9-methyl-β-carboline) and bauerine C (7,8-dichloro-1-hydroxy-9-methyl-β-carboline).

Molecular Formula C12H9ClN2
Molecular Weight 216.66 g/mol
CAS No. 156312-09-3
Cat. No. B129786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBauerine A
CAS156312-09-3
Synonymsbauerine A
Molecular FormulaC12H9ClN2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Cl)C3=C1C=NC=C3
InChIInChI=1S/C12H9ClN2/c1-15-11-6-8(13)2-3-9(11)10-4-5-14-7-12(10)15/h2-7H,1H3
InChIKeyCRAMILMCKLDURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bauerine A (CAS 156312-09-3): A Mono-Chlorinated β-Carboline Natural Product for Antiviral Research and Scaffold Development


Bauerine A (7-chloro-9-methyl-9H-pyrido[3,4-b]indole) is a chlorine-containing β-carboline alkaloid originally isolated from the terrestrial cyanobacterium Dichothrix baueriana GO-25-2 [1]. It belongs to the bauerine family alongside bauerine B (7,8-dichloro-9-methyl-β-carboline) and bauerine C (7,8-dichloro-1-hydroxy-9-methyl-β-carboline). The compound exhibits in vitro activity against herpes simplex virus type 2 (HSV-2) and serves as a scaffold for kinase inhibitor development [2]. A total synthesis of bauerine A was reported as part of the first syntheses of all three chlorinated bauerine alkaloids [3].

Why Bauerine A Cannot Be Replaced by Generic β-Carbolines in HSV-2 Research


Although numerous β-carboline alkaloids such as harmine, norharmane, and nostocarboline display biological activity, their pharmacological profiles are not interchangeable with bauerine A. Harmine exhibits potent anti-HSV-2 activity (EC50 ≈ 1.47 µM) with high selectivity (CC50 ≈ 337 µM), yet it differs fundamentally in substitution pattern (7-methoxy-1-methyl vs. 7-chloro-9-methyl) and primary pharmacology (MAO-A inhibition) [1]. Nostocarboline, a chlorinated β-carbolinium from Nostoc sp., shows antiplasmodial and cholinesterase inhibitory activity but has not been reported to possess anti-HSV-2 activity [2]. Even within the bauerine family, substitution at the 7-position alone (mono-Cl in A) versus 7,8-dichloro (B and C) drives marked differences in antiviral potency, cytotoxicity, and selectivity [3]. Substituting bauerine A with an in-class analog without controlling for chlorination state and N-methylation pattern invalidates direct comparison of antiviral structure–activity relationships.

Quantitative Differentiation of Bauerine A Versus Its Closest Natural Analogs


Anti-HSV-2 Inhibitory Concentration: Bauerine A Is the Most Potent Mono-Chlorinated Congener

In a direct head-to-head study under identical assay conditions, bauerine A exhibited the lowest inhibitory concentration against HSV-2 among the three natural bauerines. Bauerine A achieved 50% inhibition of HSV-2 cytopathic effect at 2 µg/mL, compared with 3 µg/mL for bauerine B and 2.5 µg/mL for bauerine C [1]. The 1.5-fold superiority of bauerine A over bauerine B is particularly relevant given that bauerine B shares the same β-carboline core but bears an additional chlorine at position 8.

Antiviral Herpes simplex virus type 2 β-Carboline alkaloids

Cytotoxicity Profile: Bauerine A Shows a 100-Fold Higher Selectivity Index Than Bauerine C

The therapeutic window—defined as the ratio of host-cell cytotoxicity to antiviral potency—differs dramatically within the bauerine series. Bauerine A exhibits a LoVo cytotoxicity IC50 of 3 µg/mL, yielding a selectivity index (SI = CC50 / IC50 anti-HSV-2) of 1.5. Bauerine B shows a comparable SI of 1.67 (LoVo IC50 = 5 µg/mL / HSV-2 IC50 = 3 µg/mL). In stark contrast, bauerine C is exceptionally cytotoxic to LoVo cells (IC50 = 0.03 µg/mL), producing an SI of 0.012—approximately 125-fold lower than that of bauerine A [1]. This means bauerine C kills host cells at concentrations 83-fold below its antiviral effective dose, effectively precluding its use in cell-based antiviral models.

Cytotoxicity Selectivity index LoVo cell line

Chlorination Pattern: Mono-Chlorinated Scaffold for SAR Exploration Versus Di-Chlorinated Analogs

Bauerine A possesses a single chlorine atom at C-7, whereas bauerine B and C are both 7,8-dichlorinated [1]. The mono-chlorinated scaffold of bauerine A retains a free C-8 position amenable to further electrophilic substitution or cross-coupling chemistry. In contrast, the fully substituted benzenoid ring of bauerine B and C blocks this vector for synthetic elaboration. Furthermore, the kinase inhibitor development work based on bauerine C explicitly depends on the 7,8-dichloro-1-oxo substitution pattern and its non-canonical ATP-mimetic binding mode [2]. Bauerine A, lacking both the 8-chloro and the 1-oxo substituents, presents a structurally simpler, orthogonal scaffold for probing the contribution of each substituent to kinase selectivity.

Structure–activity relationship Halogenation Medicinal chemistry

Synthetic Accessibility: Bauerine A Prepared from a Common Intermediate Shared with Bauerine B

Pohl, Luchterhandt, and Bracher (2007) reported the first total synthesis of all three chlorinated bauerine alkaloids via a convergent route. Bauerine A was prepared in an analogous manner to bauerine B from a late-stage common intermediate, following a Japp–Klingemann reaction-based strategy originally developed for the 1-oxo derivative bauerine C [1]. This synthetic convergence means that bauerine A can be produced without developing a de novo route, reducing synthetic risk and enabling milligram-to-gram scale-up for procurement. In contrast, natural isolation from D. baueriana yields only 13.2 mg of bauerine A per extraction batch compared with 16.8 mg for bauerine B [2].

Total synthesis Chemical procurement Synthetic route

Physicochemical Handling Properties: Lower Melting Point Facilitates Purification and Formulation

Bauerine A crystallizes as colorless needles with a melting point of 109–110 °C, which is substantially lower than that of bauerine B (163–164 °C) and bauerine C (>220 °C with decomposition) [1]. The 54 °C lower melting point relative to bauerine B reflects reduced crystal lattice energy associated with the absence of the 8-chloro substituent. This property facilitates sublimation purification (reported at 120–145 °C, 0.01 mm Hg) and melt-based formulation approaches that are impractical for the thermally labile bauerine C [1]. Additionally, the predicted LogP of 3.38 for bauerine A indicates moderate lipophilicity suitable for membrane permeability without the excessive hydrophobicity that can complicate aqueous solubility in cellular assays.

Physicochemical properties Melting point Compound handling

When to Prioritize Bauerine A Procurement: Evidence-Backed Application Scenarios


HSV-2 Antiviral Screening Cascades Requiring a Non-Cytotoxic β-Carboline Reference

In primary antiviral screening against HSV-2, bauerine A provides a mono-chlorinated β-carboline hit with an SI of 1.5, which, while modest, is ~125-fold more favorable than bauerine C (SI = 0.012). This makes bauerine A the only bauerine suitable for cell-based HSV-2 inhibition assays where host-cell viability must be maintained throughout the dose–response curve [1]. Its IC50 of 2 µg/mL also provides a benchmark against which synthetic bauerine derivatives can be evaluated for improved potency and selectivity.

Structure–Activity Relationship (SAR) Studies on Halogen-Dependent Biological Activity in β-Carbolines

Bauerine A occupies a unique position in the SAR matrix of cyanobacterial β-carbolines: it is the only natural member bearing a single chlorine at C-7 while retaining a free C-8 position. When paired with the non-chlorinated parent harmane and the di-chlorinated bauerine B, it forms a complete halogenation series (0, 1, 2 Cl) for systematic interrogation of chlorine-dependent anti-HSV-2 activity and kinase inhibition profiles [1][2].

Kinase Inhibitor Scaffold Diversification Without 1-Oxo Group Interference

Unlike bauerine C, which serves as the basis for 7,8-dichloro-1-oxo-β-carboline kinase inhibitors with unusual non-ATP-mimetic binding modes, bauerine A lacks the 1-oxo functionality. This structural difference allows researchers to evaluate whether the 1-oxo group is obligatory for kinase hinge-region engagement or whether the simplified β-carboline core alone can achieve selective inhibition, as suggested by structure-based design studies [2].

Parallel Synthesis Procurement of Bauerine Congeners from a Shared Intermediate

For medicinal chemistry groups seeking to acquire all three natural bauerines (A, B, C) simultaneously, the convergent synthetic route reported by Pohl et al. (2007) enables parallel generation of bauerine A and B from a single advanced intermediate [3]. Procuring bauerine A alongside B and C from a vendor using this route may yield cost efficiencies compared with sourcing each compound from separate, non-convergent syntheses.

Quote Request

Request a Quote for Bauerine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.